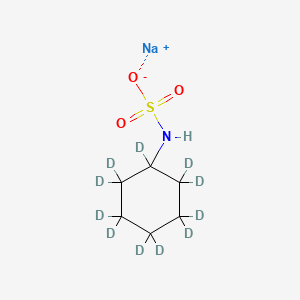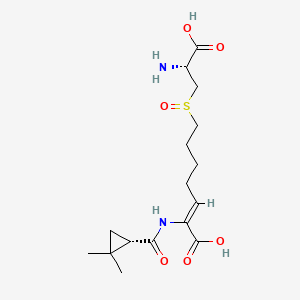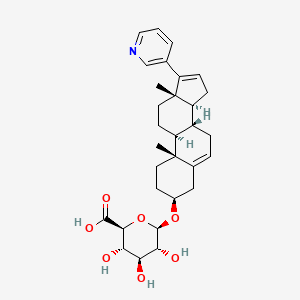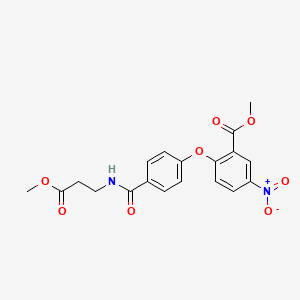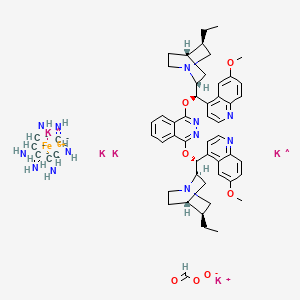![molecular formula C27H34ClN3O B13845913 N-[4-(1-Methylethyl)phenyl]-N'-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride](/img/structure/B13845913.png)
N-[4-(1-Methylethyl)phenyl]-N'-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both aromatic and aliphatic components, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Aromatic Substitution Reactions: These reactions are used to introduce the phenyl groups into the compound.
Amidation Reactions: These reactions form the urea linkage between the aromatic groups.
Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the aromatic rings, potentially leading to the formation of quinones.
Reduction: This reaction can reduce the nitro groups to amines.
Substitution: This reaction can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-N’-[4-(1-methylethyl)phenyl]urea
- 4-(1-Methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]aniline
Uniqueness
N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride stands out due to its unique combination of aromatic and aliphatic components, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C27H34ClN3O |
|---|---|
Peso molecular |
452.0 g/mol |
Nombre IUPAC |
1-[4-[2-(3-phenylpropylamino)ethyl]phenyl]-3-(4-propan-2-ylphenyl)urea;hydrochloride |
InChI |
InChI=1S/C27H33N3O.ClH/c1-21(2)24-12-16-26(17-13-24)30-27(31)29-25-14-10-23(11-15-25)18-20-28-19-6-9-22-7-4-3-5-8-22;/h3-5,7-8,10-17,21,28H,6,9,18-20H2,1-2H3,(H2,29,30,31);1H |
Clave InChI |
FTBNPTJHYFVGDF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CCNCCCC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



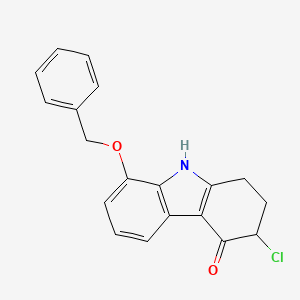
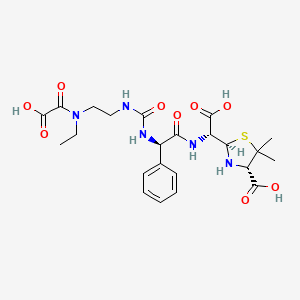

![7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13845858.png)
![3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B13845860.png)
![Tert-butyl 1,6-dimethyl-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate](/img/structure/B13845861.png)

